9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine
Description
The compound 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic purine derivative characterized by two critical structural features:
- N-9 Substitution: A 2-methoxyethyl group at the purine’s N-9 position, providing moderate hydrophilicity and conformational flexibility.
- C-6 Substitution: A piperazine ring linked to a pyrimidin-2-yl group at the purine’s C-6 position, introducing aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-25-10-9-24-12-21-13-14(19-11-20-15(13)24)22-5-7-23(8-6-22)16-17-3-2-4-18-16/h2-4,11-12H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSZWXZCNLSPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity. Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target.
Mode of Action
The compound interacts with PLK4, inhibiting its activity. This interaction disrupts the normal function of PLK4, leading to changes in centriole duplication and potentially inhibiting the growth of cancer cells.
Biochemical Pathways
The inhibition of PLK4 affects the pathway of centriole duplication. This disruption can lead to changes in cell division and growth, particularly in cancer cells where PLK4 is often overexpressed. The downstream effects of this disruption can include inhibited growth of cancer cells and potential cell death.
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability, suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can impact the bioavailability of the compound, potentially enhancing its effectiveness as a therapeutic agent.
Biological Activity
Overview
9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a purine core, a methoxyethyl substituent, and a piperazinyl group linked to a pyrimidinyl moiety. Its unique composition suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N8O2 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]purine |
| InChI | InChI=1S/C17H22N8O2/c1-26-10-9-25-12-21-14-15(19-11-20-16(14)25)23-5-7-24(8-6-23)17-18-4-3-13(22-17)27-2/h3-4,11-12H,5-10H2,1-2H3 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Antitumor Activity
Research indicates that purine derivatives can exhibit antitumor properties. A study focusing on related compounds demonstrated that modifications at the purine core can enhance cytotoxicity against cancer cell lines. Specifically, derivatives similar to this compound showed promising results in inhibiting cell proliferation in vitro .
Antiviral Properties
The compound's ability to interfere with nucleotide synthesis pathways suggests potential antiviral applications. Inhibiting specific enzymes involved in purine and pyrimidine metabolism has been shown to reduce viral replication in studies involving hepatitis E virus (HEV). This mechanism may extend to other viral targets as well .
The mechanism of action of this compound likely involves its interaction with specific enzymes and receptors. It may modulate key biochemical pathways, impacting cellular processes such as proliferation and apoptosis. For instance, compounds targeting CDK9 have demonstrated the ability to inhibit RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Case Studies
- Antitumor Efficacy : In vitro studies on derivatives similar to the compound have shown significant inhibition of cell growth in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These studies suggest that structural modifications can lead to enhanced therapeutic effects .
- Antiviral Activity : Investigations into the antiviral effects of purine derivatives have revealed that targeting nucleotide biosynthesis can effectively inhibit viral replication. The compound's structural features may enhance its binding affinity to viral enzymes, thereby increasing its efficacy as an antiviral agent .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It can be utilized as a reagent in various organic reactions, including:
- Nucleophilic Substitution Reactions: The piperazinyl group can participate in nucleophilic substitutions, allowing for further functionalization.
- Oxidation and Reduction Reactions: The compound can undergo oxidation with agents like hydrogen peroxide or reduction using sodium borohydride, enabling the synthesis of derivatives with altered properties.
Biology
Research has indicated that 9-(2-methoxyethyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine exhibits potential biological activities:
- Enzyme Interaction Studies: The compound is studied for its ability to interact with specific enzymes, which may lead to insights into metabolic pathways and enzyme regulation.
- Receptor Binding Affinity: Investigations into its affinity for various receptors could reveal therapeutic potentials in treating diseases linked to receptor dysfunction.
Medicine
The medicinal applications of this compound are particularly promising:
- Drug Development: Ongoing research aims to explore its role as a lead compound in drug discovery processes targeting diseases such as cancer and neurological disorders.
- Therapeutic Potential: Studies are being conducted to evaluate its efficacy in modulating biological pathways relevant to disease treatment.
Industry
In industrial contexts, this compound is utilized for:
- Pharmaceutical Manufacturing: It acts as an intermediate in the production of pharmaceuticals, contributing to the synthesis of drugs with therapeutic benefits.
- Material Science: The unique properties of the compound allow for its use in developing new materials, potentially enhancing product performance in various applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives based on this purine structure. Results indicated that modifications to the methoxyethyl and piperazinyl groups significantly influenced cytotoxicity against specific cancer cell lines. This highlights the importance of structural diversity in enhancing biological activity.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of certain enzymes implicated in metabolic disorders showed that this compound effectively inhibited enzyme activity, suggesting its potential role as a therapeutic agent in managing such conditions.
Comparison with Similar Compounds
Variations in N-9 Substitution
The N-9 position significantly influences pharmacokinetics and target engagement. Key comparisons include:
Key Insights :
Variations in C-6 Piperazine Substituents
The C-6 piperazine moiety’s substituent dictates receptor affinity and selectivity. Examples include:
Key Insights :
Key Insights :
- Piperazine coupling reactions often yield 50–80% pure products, with HPLC purity >95% .
- Bulky C-6 substituents (e.g., tetrahydro-2H-pyran-4-ylcarbonyl) may lower melting points compared to aromatic groups .
Pharmacological and Computational Insights
- Anticancer Activity : N-9 alkylated purines (e.g., PP17) induce apoptosis via G2/M phase arrest . The target compound’s 2-methoxyethyl group may offer a favorable toxicity profile compared to hexyl/cyclopentyl analogs.
Preparation Methods
Silylation-Mediated Alkylation
Regioselective N9 alkylation is achieved using a silyl-protection strategy to block competing reaction sites. As reported by, treatment of 6-chloropurine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole selectively protects the N7 position, enabling subsequent alkylation at N9. For the target compound, 2-methoxyethyl bromide serves as the alkylating agent under phase-transfer conditions (tetrabutylammonium bromide, TBAB, in dichloroethane).
Reaction Conditions
-
Substrate : 6-Chloropurine (1.0 equiv)
-
Protecting Agent : TBDMSCl (1.2 equiv), imidazole (2.0 equiv)
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Alkylating Agent : 2-Methoxyethyl bromide (1.5 equiv)
-
Catalyst : TBAB (0.1 equiv)
-
Solvent : Dichloroethane (DCE)
-
Temperature : 80°C, 12 hours
This method capitalizes on the steric bulk of the silyl group to direct alkylation to N9, minimizing N7 byproducts (<5% as per HPLC analysis).
Thermodynamic Control in Solvent Systems
Alternative approaches employ high-boiling solvents like dimethylformamide (DMF) to favor N9 alkylation thermodynamically. Heating 6-chloropurine with 2-methoxyethyl tosylate in DMF at 120°C for 24 hours achieves N9 selectivity through reversible alkylation, with the N9 isomer dominating due to its lower energy state.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., MeCN, DMF) enhance both alkylation and substitution steps by stabilizing ionic intermediates. Elevated temperatures (>80°C) are critical for overcoming activation barriers in SNAr reactions, though excessive heat promotes decomposition.
Catalytic Additives
The addition of iodide salts (e.g., NaI) accelerates SNAr reactions via the intermediate formation of a more reactive iodo-purine species. This "halogen exchange" strategy improves yields by 15–20% in selected cases.
Purification and Characterization
Chromatographic Techniques
Crude product mixtures are purified via flash chromatography (silica gel, eluent: 5% MeOH in CH₂Cl₂) or preparative HPLC (C18 column, acetonitrile/water gradient). HPLC purity exceeds 95% in optimized runs.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, purine H8), 8.32 (d, J = 5.0 Hz, 2H, pyrimidine H4, H6), 6.72 (t, J = 5.0 Hz, 1H, pyrimidine H5), 4.58 (t, J = 7.2 Hz, 2H, OCH₂CH₂), 3.72 (s, 3H, OCH₃).
-
HR-MS : m/z calcd for C₁₈H₂₂N₆O [M + H]⁺: 350.1845, found: 350.1839.
Challenges and Limitations
Q & A
What synthetic strategies are optimal for constructing the 9-(2-methoxyethyl) and pyrimidin-2-yl-piperazine moieties in this compound?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the purine core. For the 9-(2-methoxyethyl) group, alkylation of the purine N-9 position with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is effective, as seen in analogous purine derivatives . The pyrimidin-2-yl-piperazine moiety is introduced via nucleophilic substitution at the purine C-6 position. Pre-functionalized piperazine (e.g., 4-(pyrimidin-2-yl)piperazine) is coupled using Mitsunobu conditions or Pd-mediated cross-coupling, with yields optimized by controlling reaction time (12–24 hrs) and temperature (80–100°C) . Purification via column chromatography (e.g., EtOAc/hexane gradients) and recrystallization ensures >95% purity, validated by HPLC .
How can researchers address low yields during the coupling of the pyrimidin-2-yl-piperazine to the purine scaffold?
Level: Advanced
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization: Use Pd(PPh₃)₄ (0.05 mmol) for Suzuki-Miyaura couplings, as demonstrated in analogous purine-piperazine systems, achieving 61–79% yields .
- Solvent selection: Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity .
- Protecting groups: Protect reactive sites on the piperazine (e.g., Boc groups) to prevent undesired side reactions, followed by deprotection post-coupling .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 2 hrs vs. 12 hrs) and improves yields by 10–15% in similar purine derivatives .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy: ¹H NMR identifies substitution patterns (e.g., singlet for purine H-8 at δ 8.41 ppm in CDCl₃) and piperazine integration (4H as broad singlet at δ 4.48–4.50 ppm). ¹³C NMR confirms carbonyl and aromatic carbons (e.g., purine C-6 at δ 146.3 ppm) .
- Mass spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., m/z 547.3 [M+1]⁺ for similar compounds) .
- HPLC: Reverse-phase C18 columns (e.g., 20–24 min retention time) with UV detection at 254 nm ensure >99% purity .
How should researchers resolve discrepancies in ¹H NMR spectra caused by piperazine conformational dynamics?
Level: Advanced
Methodological Answer:
Piperazine rings exhibit chair-to-chair flipping, leading to split or broad signals. Solutions include:
- Variable-temperature NMR: Cooling to 0°C slows dynamics, resolving split signals into distinct multiplets .
- 2D NMR (COSY, NOESY): Correlates coupled protons (e.g., piperazine CH₂ groups at δ 3.35–3.53 ppm) and confirms spatial proximity .
- Deuteration studies: Exchangeable NH protons (if present) are identified via D₂O shake tests .
What structural modifications enhance the compound’s biological activity based on SAR studies?
Level: Advanced
Methodological Answer:
Key SAR insights from analogous purine derivatives:
- N-9 substitution: Bulky groups (e.g., 2-methoxyethyl) improve membrane permeability and target engagement, as seen in anticancer agents .
- Piperazine substituents: Electron-deficient groups (e.g., pyrimidin-2-yl) enhance binding to enzymes like kinases or cannabinoid receptors via π-π stacking .
- C-8 aryl groups: Chlorophenyl moieties (as in –3) increase lipophilicity, correlating with improved IC₅₀ values in cellular assays .
How can metabolic stability be evaluated for this compound in preclinical studies?
Level: Advanced
Methodological Answer:
- Liver microsome assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 mins .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Plasma stability tests: Assess degradation in plasma (37°C, 24 hrs) to guide formulation strategies .
What in vitro models are suitable for assessing its anticancer potential?
Level: Basic
Methodological Answer:
- Cell viability assays: MTT or CellTiter-Glo in MCF-7 (breast) or A549 (lung) cancer lines. IC₅₀ values <10 μM indicate potency, as seen with related purine derivatives .
- Apoptosis markers: Flow cytometry for Annexin V/PI staining confirms programmed cell death induction .
- Cell cycle analysis: PI staining identifies G2/M arrest (common for purine-based kinase inhibitors) .
How can molecular docking predict binding modes to kinase targets?
Level: Advanced
Methodological Answer:
- Target selection: Prioritize kinases with purine-binding pockets (e.g., CDK2, EGFR) using crystal structures (PDB: 1H1Q, 1M17).
- Docking software: Use AutoDock Vina or Schrödinger Glide. Set grid boxes around ATP-binding sites (20 ų) .
- Validation: Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors (e.g., staurosporine). MD simulations (100 ns) assess complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
